molecular formula C15H22N2O2S B2552648 N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide CAS No. 1042821-53-3

N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2552648
CAS No.: 1042821-53-3
M. Wt: 294.41
InChI Key: PJVBGTSQYGEPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the morpholino-thiophene intermediate: This involves the reaction of thiophene-2-carbaldehyde with morpholine in the presence of a suitable catalyst.

    Alkylation: The intermediate is then alkylated with a cyclobutanecarboxylic acid derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)cyclobutanecarboxamide: Lacks the thiophene ring, which may result in different chemical and biological properties.

    N-(2-piperidino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and biological activity.

Uniqueness

N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide is unique due to the presence of both the morpholine and thiophene rings, which confer specific electronic and steric properties. These features can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(12-3-1-4-12)16-11-13(14-5-2-10-20-14)17-6-8-19-9-7-17/h2,5,10,12-13H,1,3-4,6-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVBGTSQYGEPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.